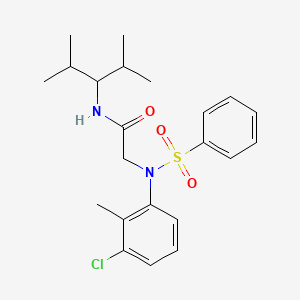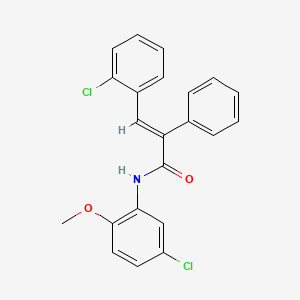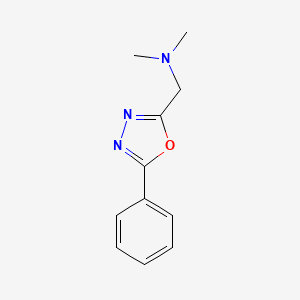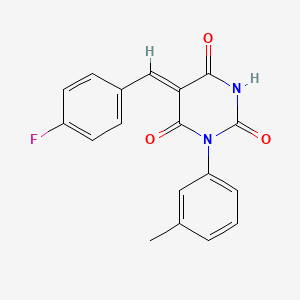
5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound exhibits unique properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits low toxicity and is well-tolerated in vivo. This compound has been shown to exhibit anti-tumor activity in animal models, and has also been shown to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. Additionally, this compound exhibits low toxicity and is well-tolerated in vivo. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
Future research on 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide could focus on the development of new drugs that target specific enzymes involved in the growth and proliferation of cancer cells. Additionally, further research could be conducted to explore the antibacterial and antifungal properties of this compound, and its potential applications in the treatment of infectious diseases. Finally, efforts could be made to optimize the synthesis method of this compound, making it more efficient and cost-effective to produce.
Métodos De Síntesis
The synthesis of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide involves a multistep process that begins with the reaction of 4-isopropylbenzaldehyde and furfural to form 4-isopropylphenyl-2-furylmethanol. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce 4-isopropylphenyl-2-furylmethyl hydrazine acetate. The final step involves the reaction of this intermediate with 4-azido-1H-1,2,3-triazole and triethylamine to yield 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide.
Aplicaciones Científicas De Investigación
The unique properties of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide make it a promising candidate for the development of new drugs. This compound has been shown to exhibit anti-tumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.
Propiedades
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11(2)12-5-7-13(8-6-12)22-16(18)15(20-21-22)17(23)19-10-14-4-3-9-24-14/h3-9,11H,10,18H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDPHCHDPCLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)






![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)
![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927669.png)
![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)
![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)
